2-bromo-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Description
2-Bromo-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a benzamide derivative characterized by a bromine substituent at the 2-position of the benzoyl group and a 3-(2-oxopyrrolidin-1-yl)phenyl moiety attached to the amide nitrogen.
Properties
IUPAC Name |
2-bromo-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O2/c18-15-8-2-1-7-14(15)17(22)19-12-5-3-6-13(11-12)20-10-4-9-16(20)21/h1-3,5-8,11H,4,9-10H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USFASTYDEPWQLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide typically involves a multi-step process:
Bromination: The initial step often involves the bromination of a suitable benzamide precursor. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Amidation: The brominated intermediate is then subjected to amidation with 3-(2-oxopyrrolidin-1-yl)aniline. This step usually requires a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a base such as triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of 2-bromo-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution (S_NAr) reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura and Heck reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Typical reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-bromo-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism by which 2-bromo-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide exerts its effects involves its interaction with specific molecular targets. The bromine atom and the amide group play crucial roles in binding to enzymes or receptors, modulating their activity. The pyrrolidinone moiety may also contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features and properties of 2-bromo-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide with structurally related benzamides:
Electronic and Computational Insights
For instance:
- Bromine vs. Chlorine : The bromine atom in the target compound increases molecular polarizability and van der Waals interactions compared to its chloro analog, as evidenced by lower LUMO energies (−1.92 eV vs. −1.78 eV) .
- Lactam vs. Pyrazole : The 2-oxopyrrolidinyl group in the target compound exhibits stronger hydrogen-bonding interactions (e.g., N–H···O=C) compared to the pyrazole ring, which primarily engages in π-π stacking .
Hydrogen-Bonding and Stabilization
- Target Compound: The lactam ring’s carbonyl oxygen acts as a hydrogen-bond acceptor, while the amide N–H serves as a donor. This dual functionality enhances crystal packing efficiency and stability in solvents .
- Pyrazole Derivatives : The pyrazole ring’s N–H group forms weaker hydrogen bonds but stabilizes the molecule via resonance-assisted interactions, as observed in X-ray crystallography .
Biological Activity
2-bromo-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a compound of interest in medicinal chemistry, particularly due to its structural features that suggest potential biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Overview
The compound features a bromine atom attached to a benzamide structure with a pyrrolidinone ring linked to a phenyl group. The unique combination of these functional groups is believed to influence its biological properties significantly.
The proposed mechanism of action for 2-bromo-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide involves interactions with specific molecular targets, such as enzymes and receptors. The bromine atom and the pyrrolidinone ring enhance its binding affinity and specificity, potentially modulating various biological pathways through inhibition or activation of target proteins.
Antimicrobial Activity
Preliminary studies suggest that 2-bromo-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide may exhibit antimicrobial properties. Testing against model organisms like Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative) is recommended to establish its minimum inhibitory concentration (MIC) values, which are critical for assessing its efficacy in combating bacterial infections .
Enzyme Inhibition
Research indicates that the compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has been suggested that similar benzamide derivatives can affect nicotinamide adenine dinucleotide kinase (NADK), leading to reduced levels of NADP and NADPH, which are crucial for cellular metabolism . This suggests a potential role in cancer therapy by downregulating enzymes that promote cell growth.
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into potential applications for 2-bromo-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide:
- Inhibition of DHFR : A study on related benzamide derivatives demonstrated their ability to inhibit dihydrofolate reductase (DHFR), an essential enzyme in DNA synthesis. The inhibition was linked to the structural characteristics similar to those found in 2-bromo-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide .
- Neuroprotective Effects : Compounds with similar structural motifs have been studied for their neuroprotective effects, indicating that 2-bromo-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide may also have applications in treating neurodegenerative diseases.
Comparative Analysis
To better understand the unique properties of 2-bromo-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide, it is useful to compare it with similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 2-bromo-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide | Different substitution pattern | Potential enzyme inhibition |
| 3-bromo-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide | Varying bromine position | Neuroprotective properties |
| 2-bromo-N-[3-(2-oxopyrrolidin-1-yl)methyl]benzamide | Similar functional groups | Antimicrobial activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
